N-[(3-methylthiophen-2-yl)methyl]adamantan-2-amine
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Overview
Description
N-[(3-methylthiophen-2-yl)methyl]adamantan-2-amine: is an organic compound characterized by the presence of an adamantyl group and a thienyl group The adamantyl group is a bulky, rigid structure derived from adamantane, while the thienyl group is a sulfur-containing aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methylthiophen-2-yl)methyl]adamantan-2-amine typically involves the following steps:
Formation of the Adamantyl Amine Intermediate: The adamantyl group is introduced through the reaction of adamantane with a suitable amine precursor under acidic or basic conditions.
Thienyl Methylation: The thienyl group is introduced by reacting 3-methylthiophene with a methylating agent such as methyl iodide in the presence of a base.
Coupling Reaction: The adamantyl amine intermediate is then coupled with the methylated thienyl compound using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methylthiophen-2-yl)methyl]adamantan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the adamantyl or thienyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or aromaticity.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[(3-methylthiophen-2-yl)methyl]adamantan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and rigidity.
Mechanism of Action
The mechanism of action of N-[(3-methylthiophen-2-yl)methyl]adamantan-2-amine involves its interaction with specific molecular targets and pathways. The adamantyl group provides rigidity and stability, while the thienyl group can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-adamantyl)-N-[(2-thienyl)methyl]amine: Similar structure but with an unsubstituted thienyl group.
N-(2-adamantyl)-N-[(3-methylphenyl)methyl]amine: Similar structure but with a phenyl group instead of a thienyl group.
N-(2-adamantyl)-N-[(3-methyl-2-furyl)methyl]amine: Similar structure but with a furan ring instead of a thienyl ring.
Uniqueness
N-[(3-methylthiophen-2-yl)methyl]adamantan-2-amine is unique due to the combination of the bulky adamantyl group and the sulfur-containing thienyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H23NS |
---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]adamantan-2-amine |
InChI |
InChI=1S/C16H23NS/c1-10-2-3-18-15(10)9-17-16-13-5-11-4-12(7-13)8-14(16)6-11/h2-3,11-14,16-17H,4-9H2,1H3 |
InChI Key |
JWPJKCJVNRSKQI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)CNC2C3CC4CC(C3)CC2C4 |
Canonical SMILES |
CC1=C(SC=C1)CNC2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
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